molecular formula C14H8 B597786 2,7-Diethynylnaphthalene CAS No. 113705-27-4

2,7-Diethynylnaphthalene

Cat. No.: B597786
CAS No.: 113705-27-4
M. Wt: 176.218
InChI Key: ZRUQOHRBNUQTSY-UHFFFAOYSA-N
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Description

2,7-Diethynylnaphthalene is an organic compound with the molecular formula C14H8 It is a derivative of naphthalene, characterized by the presence of ethynyl groups at the 2 and 7 positions on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diethynylnaphthalene typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 2,7-dibromonaphthalene with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a standard approach in laboratory settings. Scaling up this reaction for industrial purposes would require optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,7-Diethynylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ethynyl groups to ethylene or ethane groups.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Halogens, nitrating agents, and sulfonating agents are typical reagents used for substitution reactions.

Major Products:

    Oxidation: Quinones and other oxygenated naphthalene derivatives.

    Reduction: Ethylene or ethane derivatives of naphthalene.

    Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.

Scientific Research Applications

2,7-Diethynylnaphthalene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including polymers and dendrimers.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,7-Diethynylnaphthalene largely depends on its chemical interactions with other molecules. The ethynyl groups can participate in various reactions, including cycloaddition and polymerization, leading to the formation of complex structures. These interactions can affect molecular targets and pathways, influencing the compound’s overall behavior and properties.

Comparison with Similar Compounds

  • 2,6-Diethynylnaphthalene
  • 2,7-Dihydroxynaphthalene
  • 2,7-Dibromonaphthalene

Comparison: 2,7-Diethynylnaphthalene is unique due to the specific positioning of the ethynyl groups, which imparts distinct electronic and steric properties. Compared to 2,6-Diethynylnaphthalene, the 2,7-isomer has different reactivity and stability. 2,7-Dihydroxynaphthalene, on the other hand, has hydroxyl groups instead of ethynyl groups, leading to different chemical behavior and applications. 2,7-Dibromonaphthalene serves as a precursor in the synthesis of this compound through the Sonogashira coupling reaction.

Properties

IUPAC Name

2,7-diethynylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8/c1-3-11-5-7-13-8-6-12(4-2)10-14(13)9-11/h1-2,5-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUQOHRBNUQTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)C=CC(=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60765325
Record name 2,7-Diethynylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60765325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113705-27-4
Record name 2,7-Diethynylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60765325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,7-bis((Trimethylsilyl)ethynyl)naphthalene 2 (0.45 g, 1.39 mmol) was dissolved in THF (80 ml) and aqueous 1M NaOH solution (80 ml) and the mixture stirred for two hours at room temperature. The reaction was extracted with DCM (3×250 ml), dried (MgSO4) and taken to dryness in vacuo. The pale yellow crude solid obtained was purified by flash column chromatography (hexane), to give 2,7-diethynylnaphthalene 3 (0.24 g, quantitative) as an off white solid; Rf 0.56 [5% EtOAc in hexane]; mp: 124-126° C.; δH (CDCl3, 400 MHz) 7.97 (2H, s, 2×ArH), 7.76 (2H, d, J=8.8 Hz, 2×ArH), 7.54 (2H, dd, J1=8.4 Hz, J2=1.6 Hz, 2×ArH), 3.17 (2×HC≡C); δC (CDCl3, 100 MHz) 132.57 (Ar—C), 132.30 (Ar—C), 132.00 (2×Ar—CH), 129.58 (2×Ar—CH), 127.90 (2×Ar—CH), 120.33 (2×Ar—C), 83.57 (2×C≡C), 77.99 (2×HC≡C); HRMS m/z calc. C14H8 [M]+176.0620. found [M+H]+176.0625; anal. CHN calcd. C14H8 C, 95.4%; H, 4.6%. found C, 95.3%; H, 4.3%.
Name
2,7-bis((Trimethylsilyl)ethynyl)naphthalene
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two

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